molecular formula C14H15NO2S B052085 Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate CAS No. 893644-71-8

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate

Cat. No. B052085
M. Wt: 261.34 g/mol
InChI Key: SJCYOJPTISCHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate” are not available, thiophene derivatives are generally synthesized using methods like the Gewald synthesis . This involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Chemical Reactions Analysis

Specific chemical reactions involving “Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate” are not explicitly mentioned in the available resources .

Scientific Research Applications

1. Chemistry and Pharmacological Potential

  • Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a derivative of benzothiophen and has been the subject of research for its potential in pharmacology. One study involved converting it into various bromo-derivatives and evaluating their preliminary pharmacological properties (Chapman et al., 1971).

2. Organic Synthesis and Compound Formation

  • This compound is used in organic synthesis, particularly in the Gewald reaction. It is involved in a four-component process that efficiently forms 2-amino-3-carboxamide derivatives of thiophene at room temperature (Abaee & Cheraghi, 2013).

3. Crystal Structure Analysis

  • Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate has been used in the synthesis of a new azo-Schiff base, where its structure was studied using techniques like IR, HNMR spectroscopy, and X-ray diffraction, confirming its planar geometric structure with slight deviations (Menati, Mir, & Notash, 2020).

4. Antimicrobial and Anti-Cancer Properties

  • Studies have shown that certain derivatives of this compound have significant antimicrobial and anti-cancer activities, making them relevant in the search for new therapeutic agents (Prasad et al., 2017); (Mohareb et al., 2016).

5. Use in Dyeing and Material Science

  • This compound and its derivatives have also been utilized in the field of material science, especially in dyeing properties studies on polyester fibers, showcasing its versatility in different industrial applications (Rangnekar et al., 1999).

Safety And Hazards

Specific safety and hazard information for “Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate” is not available in the resources .

properties

IUPAC Name

ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-7-5-4-6-9(10)2/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCYOJPTISCHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.